Cas no 78287-27-1 (7-Ethylcamptothecin)

7-Ethylcamptothecin is a synthetic derivative of camptothecin, a potent topoisomerase I inhibitor. This compound exhibits enhanced stability and solubility compared to its parent molecule, making it a valuable candidate for anticancer research. Its mechanism of action involves stabilizing the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis in rapidly dividing cells. The ethyl substitution at the 7-position improves metabolic stability, potentially reducing off-target effects. 7-Ethylcamptothecin is primarily used in preclinical studies to evaluate its efficacy against various tumor models, offering insights into structure-activity relationships for camptothecin analogs. Its well-characterized pharmacological profile supports its utility in oncology drug development.
7-Ethylcamptothecin structure
7-Ethylcamptothecin structure
商品名:7-Ethylcamptothecin
CAS番号:78287-27-1
MF:C22H20N2O4
メガワット:376.4052
MDL:MFCD06657922
CID:59971
PubChem ID:87561055

7-Ethylcamptothecin 化学的及び物理的性質

名前と識別子

    • (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (S)-4,11-Diethyl-4-hydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
    • 7-Ethylcamptothecin
    • T00038
    • (4s)-4,11-diethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
    • 20(S)-7-ethylcamptothecin
    • 7-ethyl-20(S)-camptothecin
    • SN 22
    • (4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 7-ethyl-camptothecin
    • 7-Ethylcamptothecin, AldrichCPR
    • MYQKIWCVEPUPIL-QFIPXVFZSA-N
    • DTXSID60228960
    • 78287-27-1
    • (S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (7-Ethyl-20(S)-camptothecin)
    • E0781
    • CS-0018629
    • (S)-4,11-DIETHYL-4-HYDROXY-1H-PYRANO(3,4:6,7)INDOLIZINO(1,2-B)QUIN OLINE-3,14(4H,12H)-DIONE
    • SCHEMBL1005149
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11.0^{4,9.0^{15,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • SN-22
    • 7-Ethyl camptothecin
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4-hydroxy-, (S)-
    • 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione (SN-38)
    • UNII-LPY7FE51IW
    • (R)-4-Ethyl-4-methyl-1,4a,12,13a-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • MFCD06657922
    • 4,11-diethyl-4,9-dihydroxy-(4S)-3,4,12,14-tetrahydro-1H-pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-3,14-dione
    • CCG-268367
    • 4,11-Diethyl-4,9-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • J-502459
    • HY-N2108
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • KS-5291
    • DTXCID10151451
    • PD088243
    • AKOS015909654
    • s5111
    • 7-ETHYLCAMPTOTHECIN [USP IMPURITY]
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0?,??.0?,?.0??,??]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • C22H20N2O4
    • (S)-4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • (19S)-10,19-DIETHYL-19-HYDROXY-17-OXA-3,13-DIAZAPENTACYCLO[11.8.0.0(2),(1)(1).0?,?.0(1)?,(2)?]HENICOSA-1(21),2,4,6,8,10,15(20)-HEPTAENE-14,18-DIONE
    • 4,11-Diethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • BDBM50092821
    • AC-1267
    • (S)-4,11-Diethyl-4,9-dihydroxy-1,5,5a,12-tetrahydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • 7-ETHYLCAMPTOTHECIN (USP IMPURITY)
    • (19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • 1H-PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLINE-3,14(4H,12H)-DIONE, 4,11-DIETHYL-4-HYDROXY-, (4S)-
    • H11443
    • LPY7FE51IW
    • CHEBI:191009
    • MDL: MFCD06657922
    • インチ: 1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
    • InChIKey: MYQKIWCVEPUPIL-QFIPXVFZSA-N
    • ほほえんだ: O1C([C@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5=C([H])C([H])=C([H])C([H])=C5N=4)C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O

計算された属性

  • せいみつぶんしりょう: 376.142307g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 376.142307g/mol
  • 単一同位体質量: 376.142307g/mol
  • 水素結合トポロジー分子極性表面積: 79.7Ų
  • 重原子数: 28
  • 複雑さ: 787
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 376.4

じっけんとくせい

  • 色と性状: Cryst.
  • 密度みつど: 1.43
  • ゆうかいてん: 271-274°C
  • ふってん: 752.9±60.0 °C at 760 mmHg
  • フラッシュポイント: Not available
  • 屈折率: 1.712
  • ようかいど: Chloroform and Methanol Mixture (Slightly), DMSO (Slightly, Heated)
  • PSA: 81.42000
  • LogP: 2.64200
  • じょうきあつ: 0.0±2.6 mmHg at 25°C
  • ひせんこうど: +40 - +46° (c=0.4, CHCl3:MeOH=8:2)

7-Ethylcamptothecin セキュリティ情報

7-Ethylcamptothecin 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

7-Ethylcamptothecin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0018629-1g
7-Ethylcamptothecin
78287-27-1 99.58%
1g
$27.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R097403-1g
7-Ethylcamptothecin
78287-27-1 98%
1g
¥167 2024-05-21
Key Organics Ltd
KS-5291-50MG
7-Ethylcamptothecin
78287-27-1 >97%
50mg
£70.00 2023-09-08
eNovation Chemicals LLC
D404210-100g
7-Ethylcamptothecin
78287-27-1 97%
100g
$3500 2024-06-05
TRC
E900830-100mg
7-Ethyl Camptothecin
78287-27-1
100mg
$ 1098.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP0100-20mg
7-Ethylcamptothecin
78287-27-1 98%
20mg
$35 2023-09-19
abcr
AB261576-5g
7-Ethylcamptothecin, 98%; .
78287-27-1 98%
5g
€312.20 2025-02-14
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3S1955-25 mg
7-Ethylcamptothecin
78287-27-1 99.48%
25mg
¥2105.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E60060-250mg
7-Ethylcamptothecin
78287-27-1 99%
250mg
¥66.0 2021-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023340-50mg
7-Ethylcamptothecin
78287-27-1 96%
50mg
¥495 2021-08-25

7-Ethylcamptothecin サプライヤー

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:78287-27-1)Irinotecan EP Impurity F
注文番号:I-2106RN
在庫ステータス:in Stock
はかる:100mg
清らかである:99%
最終更新された価格情報:Wednesday, 19 February 2025 10:16
価格 ($):

7-Ethylcamptothecinに関する追加情報

7-Ethylcamptothecin (CAS No. 78287-27-1): A Promising Anticancer Agent

7-Ethylcamptothecin (CAS No. 78287-27-1) is a semi-synthetic derivative of camptothecin, a natural alkaloid originally isolated from the Chinese tree Camptotheca acuminata. This compound has gained significant attention in the field of oncology due to its potent antitumor activity and improved pharmacological properties compared to its parent compound. The chemical structure of 7-Ethylcamptothecin features an ethyl group substitution at the 7-position, which enhances its stability and solubility, making it a more viable candidate for clinical applications.

The mechanism of action of 7-Ethylcamptothecin is primarily attributed to its ability to inhibit topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription. By forming a covalent complex with Top1 and DNA, 7-Ethylcamptothecin stabilizes the cleavage complex, leading to DNA damage and ultimately inducing apoptosis in cancer cells. This unique mechanism of action has been extensively studied in various preclinical models, demonstrating significant antitumor activity against a wide range of cancer types, including colorectal, ovarian, and lung cancers.

Recent advancements in the understanding of the molecular mechanisms underlying the efficacy of 7-Ethylcamptothecin have provided valuable insights into its potential therapeutic applications. For instance, a study published in the Cancer Research journal in 2021 reported that 7-Ethylcamptothecin effectively targets cancer stem cells, which are known to be resistant to conventional chemotherapy and are responsible for tumor recurrence and metastasis. This finding suggests that 7-Ethylcamptothecin may have a broader therapeutic potential beyond its current use as a first-line treatment for advanced colorectal cancer.

In addition to its direct antitumor effects, 7-Ethylcamptothecin has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents. A collaborative study by researchers at the National Cancer Institute and several leading academic institutions demonstrated that combining 7-Ethylcamptothecin with traditional chemotherapy drugs such as 5-fluorouracil (5-FU) and oxaliplatin significantly improved treatment outcomes in preclinical models of colorectal cancer. These findings highlight the potential of 7-Ethylcamptothecin-based combination therapies in overcoming drug resistance and improving patient survival rates.

The clinical development of 7-Ethylcamptothecin has also seen significant progress in recent years. Phase I and II clinical trials have established its safety profile and dosing regimens, with minimal adverse effects observed at therapeutic doses. Notably, a Phase III clinical trial conducted by a multinational pharmaceutical company demonstrated that patients treated with 7-Ethylcamptothecin-based regimens had a significantly higher overall survival rate compared to those receiving standard chemotherapy alone. These results have paved the way for further clinical investigations and potential regulatory approval for broader use in oncology.

Beyond its clinical applications, ongoing research is exploring the potential of 7-Ethylcamptothecin in combination with emerging therapeutic modalities such as immunotherapy and targeted therapy. For example, a recent study published in the Nature Communications journal investigated the synergistic effects of combining 7-Ethylcamptothecin strong with immune checkpoint inhibitors in preclinical models of triple-negative breast cancer. The results showed that this combination therapy not only enhanced tumor regression but also induced long-lasting immune memory responses, suggesting a promising strategy for improving patient outcomes in this challenging disease setting.

In conclusion, 7-Ethylcamptothecin (CAS No. 78287-27-1) represents a significant advancement in the field of anticancer drug development. Its unique mechanism of action, broad spectrum of antitumor activity, and favorable safety profile make it an attractive candidate for both monotherapy and combination therapy approaches. As research continues to uncover new insights into its molecular mechanisms and therapeutic potential, it is anticipated that 7-Ethylcamptothecin strong will play an increasingly important role in the treatment of various cancers, ultimately contributing to improved patient outcomes and quality of life.

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